Retinyl pivalate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
20559-05-1 |
|---|---|
Molecular Formula |
C25H38O2 |
Molecular Weight |
370.6 g/mol |
IUPAC Name |
[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C25H38O2/c1-19(14-15-22-21(3)13-10-17-25(22,7)8)11-9-12-20(2)16-18-27-23(26)24(4,5)6/h9,11-12,14-16H,10,13,17-18H2,1-8H3/b12-9+,15-14+,19-11+,20-16+ |
InChI Key |
LTMXTDZZEINTQC-FYBJENTQSA-N |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/COC(=O)C(C)(C)C)/C)/C |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCOC(=O)C(C)(C)C)C)C |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Retinyl Pivalate
Strategies for Retinyl Ester Synthesis
The formation of retinyl esters can be broadly categorized into enzymatic and chemical pathways. These methods address the inherent instability of the retinol (B82714) backbone, which is susceptible to degradation under harsh reaction conditions. google.com
Enzymatic Approaches to Retinyl Esterification
Enzymatic synthesis offers a milder alternative to traditional chemical methods for producing retinyl esters. nih.gov Lipases are commonly employed enzymes for this purpose due to their ability to catalyze transesterification reactions in organic media. google.comunifiedpatents.com This process often involves the reaction of a short-chain retinyl ester, such as retinyl acetate (B1210297), with a desired acid or its ester in the presence of a lipase (B570770). google.com
Key aspects of enzymatic retinyl esterification include:
Enzyme Selection: Various lipases, such as Novozyme 435 and Lipase PS-C, have been successfully used. google.com
Reaction Conditions: The reactions are typically carried out in organic solvents like toluene. google.com The temperature and reaction time are optimized to achieve high conversion rates while minimizing the degradation of retinol. google.com
Additives: The use of molecular sieves or ion exchange resins can enhance the yield and facilitate the purification of the final product. google.com
The enzymatic approach is considered a "green" method as it often avoids the use of harsh reagents and can be performed under milder conditions than chemical synthesis. nih.govrsc.org
Chemical Reaction Pathways for Retinyl Ester Formation
The chemical synthesis of the retinoid framework, which is the precursor to retinyl esters, relies on several powerful carbon-carbon bond-forming reactions. These reactions are crucial for constructing the characteristic polyene chain of retinoids. organic-chemistry.org
The Wittig reaction and its variants, such as the Horner-Wadsworth-Emmons reaction, are fundamental in polyene chemistry and have been instrumental in the industrial synthesis of vitamin A and its derivatives. durham.ac.ukcusat.ac.innumberanalytics.com These reactions involve the coupling of a phosphorus ylide with a carbonyl compound to form an alkene. numberanalytics.com
In the context of retinoid synthesis, this methodology allows for the controlled construction of the polyene chain. organic-chemistry.orgcusat.ac.in For instance, a C15 phosphonium (B103445) ylide can be reacted with a C5 aldehyde to build the C20 backbone of vitamin A. durham.ac.uk While effective, a challenge with the traditional Wittig reaction can be the formation of E/Z isomer mixtures, which may be difficult to separate. organic-chemistry.org The Horner-Wadsworth-Emmons modification often provides better stereocontrol, favoring the formation of the E-isomer. dalton.comacs.org
Table 1: Comparison of Wittig and Horner-Wadsworth-Emmons Reactions in Retinoid Synthesis
| Feature | Wittig Reaction | Horner-Wadsworth-Emmons Reaction |
| Phosphorus Reagent | Phosphonium ylide | Phosphonate carbanion |
| Key Advantage | Widely applicable for C=C bond formation. numberanalytics.com | Often provides higher E-selectivity; byproduct is water-soluble. dalton.comacs.org |
| Industrial Application | Used in the BASF synthesis of vitamin A. durham.ac.ukcusat.ac.in | Employed for stereocontrolled synthesis of retinoids. acs.org |
| Stereoselectivity | Can produce mixtures of E/Z isomers. organic-chemistry.org | Generally offers better control, favoring the E-isomer. dalton.com |
The Julia olefination and its modifications, like the Julia-Kocienski olefination, are powerful methods for constructing double bonds, particularly in the synthesis of complex molecules like retinoids. organic-chemistry.orgdurham.ac.uk This reaction typically involves the reaction of a phenyl sulfone with an aldehyde or ketone to form an alkene after reductive elimination. thieme-connect.com
The Julia reaction offers several advantages in retinoid synthesis, including the use of stable sulfone intermediates and the ability to achieve high stereoselectivity for the E-double bond. thieme-connect.comthieme-connect.com This method has been successfully employed in the industrial synthesis of vitamin A. durham.ac.uk
Palladium-catalyzed cross-coupling reactions, particularly the Stille reaction, have emerged as a highly effective and stereoselective method for the synthesis of retinoids and carotenoids. organic-chemistry.orgthieme-connect.com The Stille reaction involves the coupling of an organotin compound (organostannane) with an organic halide or triflate in the presence of a palladium catalyst. organic-chemistry.orgrsc.org
This method offers a high degree of control over the geometry of the newly formed double bond, which is a significant advantage over some traditional olefination methods that can produce mixtures of isomers. organic-chemistry.org The Stille reaction has been successfully used to synthesize various retinoid analogues, including those with modified ring structures. rsc.orgnih.govcapes.gov.bracs.org
Incorporation of the Pivaloyl Moiety in Retinoid Chemistry
The pivaloyl group, derived from pivalic acid, is introduced into the retinol molecule through an esterification reaction to form retinyl pivalate (B1233124). vulcanchem.com This process typically involves reacting retinol with a pivaloylating agent.
Common methods for introducing the pivaloyl group include:
Reaction with Pivaloyl Chloride: Retinol can be treated with pivaloyl chloride in the presence of a base like pyridine. highfine.comwikipedia.org The reaction is often carried out at low temperatures to minimize side reactions. vulcanchem.com
Reaction with Pivalic Anhydride (B1165640): Pivalic anhydride can also be used as the acylating agent, sometimes in the presence of a catalyst like scandium triflate or bismuth triflate, especially for sterically hindered alcohols. wikipedia.orgorganic-chemistry.org
The pivaloyl group serves as a protecting group for the alcohol functionality of retinol. wikipedia.org Its bulky tertiary butyl structure provides steric hindrance, which can influence the compound's stability. vulcanchem.comhighfine.com The ester linkage can be cleaved by hydrolysis under basic conditions to regenerate the parent alcohol. highfine.com
Pivaloyl Group as a Protective Group for Alcohols in Organic Synthesis
In the realm of organic synthesis, a protecting group is a chemical moiety that is temporarily attached to a functional group to prevent it from reacting during a chemical transformation. The pivaloyl (Piv) group, derived from pivalic acid, serves as a robust protective group for alcohols. wikipedia.org
The utility of the pivaloyl group stems from its significant steric hindrance, a consequence of the bulky tertiary butyl group. highfine.com This steric bulk makes pivaloyl esters, such as retinyl pivalate, substantially more stable than other acyl protecting groups like acetyl (Ac) or benzoyl (Bz) groups. highfine.comlibretexts.org This stability renders the pivaloyl group resistant to a range of reaction conditions, including acidic and basic hydrolysis, as well as various oxidizing and reducing agents. highfine.comtcichemicals.com
The introduction of a pivaloyl group, a process known as pivaloylation, is typically achieved by reacting the alcohol with pivaloyl chloride or pivaloic anhydride in the presence of a base like pyridine. wikipedia.orghighfine.com For substrates with significant steric hindrance or where the reaction is slow, 4-dimethylaminopyridine (B28879) (DMAP) can be added to catalyze the reaction. highfine.com The removal of the pivaloyl group, or deprotection, generally requires more forceful conditions, such as strong bases or reducing agents, due to its stability. libretexts.orgtcichemicals.com
A key advantage of the pivaloyl group is its ability to facilitate selective protection of less sterically hindered hydroxyl groups. tcichemicals.com For instance, in molecules with multiple hydroxyl groups (polyols), pivaloyl chloride can selectively react with primary alcohols over more hindered secondary or tertiary alcohols. highfine.com
Derivatization Strategies for this compound Synthesis
The primary method for synthesizing this compound is through the esterification of retinol. vulcanchem.com This process involves the reaction of retinol with a pivaloylating agent, such as pivaloyl chloride or pivalic anhydride. vulcanchem.com To prevent the degradation of the sensitive retinol molecule, which contains a conjugated system of double bonds, the reaction is typically carried out under anhydrous conditions and at low temperatures (e.g., 0–5°C). vulcanchem.com An acid catalyst, like sulfuric acid, can be employed to facilitate the reaction. vulcanchem.com
The general steps for the synthesis of this compound are as follows:
Reaction Setup: Retinol is dissolved in an inert organic solvent, such as dichloromethane. vulcanchem.com
Acylation: Pivaloyl chloride is added to the retinol solution, often dropwise, to control the reaction rate and temperature. vulcanchem.com
Purification: After the reaction is complete, the crude product is typically washed with a mild base, like a sodium bicarbonate solution, to neutralize any remaining acid. vulcanchem.com Further purification is then achieved through techniques like column chromatography to isolate the pure this compound. vulcanchem.com
Enzymatic methods also present a viable route for this compound synthesis. vulcanchem.com These biocatalytic approaches can offer advantages in terms of selectivity and milder reaction conditions, potentially reducing the formation of byproducts.
Optimization of Synthetic Yields and Stereoselectivity in Retinyl Ester Production
The industrial production of retinyl esters, including this compound, prioritizes the optimization of reaction conditions to maximize yield and ensure the desired stereochemistry of the final product. Stereoselectivity is particularly crucial for retinoids, as different stereoisomers can exhibit distinct biological activities. thieme-connect.com
Key strategies for optimizing the synthesis of retinyl esters include:
Low-Temperature Processing: Conducting reactions at reduced temperatures helps to minimize side reactions and prevent the degradation of the thermally sensitive retinol backbone. vulcanchem.com
Catalyst Selection: The choice of catalyst, whether acidic, basic, or enzymatic, can significantly influence the reaction rate and selectivity. For instance, the Julia-Kocienski olefination reaction is a powerful method for the stereoselective synthesis of all-(E)-retinoic acid and its esters, producing the E configuration of the double bond with high selectivity. thieme-connect.com
Control of Stereochemistry: The stereochemistry of the final retinyl ester is dictated by the stereochemistry of the starting retinol and the reaction conditions. For example, in the synthesis of retinoic acid derivatives, specific reagents can be used to achieve either the all-(E) or 13-(Z) isomers. thieme-connect.com In biological systems, enzymes like retinol saturase exhibit high stereoselectivity, producing specific enantiomers of retinoid metabolites. nih.govresearchgate.net
Biosynthesis and Fermentation: Advances in metabolic engineering have enabled the biosynthesis of retinol and retinyl esters in microorganisms like Yarrowia lipolytica. rsc.org By optimizing fermentation conditions and engineering metabolic pathways, it is possible to achieve high titers of specific retinyl esters. rsc.orgresearchgate.net For instance, adjusting the cultivation medium from nitrogen-rich to nitrogen-limited can switch production from retinol to retinyl esters. rsc.org Furthermore, the introduction of specific enzymes, such as acetyl transferases with a preference for trans-retinol, can lead to the production of retinyl esters with a high percentage of the desired trans-isoform. google.com
Biochemical Transformations and Enzymatic Regulation of Retinyl Pivalate
Enzymatic Hydrolysis of Retinyl Esters in Biological Models
The biological activity of retinyl esters, including retinyl pivalate (B1233124), is contingent upon their hydrolysis to retinol (B82714). vulcanchem.com This conversion is catalyzed by a group of enzymes known as retinyl ester hydrolases (REHs). ontosight.ainih.gov
Retinyl ester hydrolases (REHs) are crucial enzymes that catalyze the hydrolysis of retinyl esters, the storage form of vitamin A, to release retinol. ontosight.ainih.gov This process is essential for mobilizing vitamin A from storage tissues, such as the liver and adipose tissue, to be used for various biological functions. ontosight.ainih.gov REHs belong to the carboxylesterase lipase (B570770) family and exhibit a high degree of specificity for retinyl esters. ontosight.ai The enzymatic reaction they catalyze is a key step in regulating the bioavailability of vitamin A in the body. ontosight.ai
Several enzymes have been identified to possess REH activity in different tissues. In the intestine, dietary retinyl esters are hydrolyzed by pancreatic triglyceride lipase and cholesteryl ester hydrolase within the lumen, or by an REH associated with the intestinal brush border. nih.gov In adipocytes, hormone-sensitive lipase (HSL) acts as a physiologically relevant REH, mobilizing retinyl esters from fat stores. nih.gov The liver, the main storage site for vitamin A, also contains REH activity to mobilize hepatic retinyl ester stores. nih.gov
Lecithin:retinol acyltransferase (LRAT) is a key microsomal enzyme responsible for the esterification of all-trans-retinol into all-trans-retinyl esters. tandfonline.comresearchgate.net This reaction involves the transfer of an acyl group from the sn-1 position of phosphatidylcholine to retinol, forming retinyl esters which are the primary storage form of vitamin A in the body, predominantly in the liver. nih.govtandfonline.comnih.gov
LRAT plays a critical role in maintaining retinoid homeostasis by regulating the balance between free retinol and stored retinyl esters. tandfonline.com This control is vital for supplying retinol for various physiological processes, including the visual cycle, and for preventing the potential toxicity of excessive free retinol. tandfonline.comnih.gov The expression and activity of LRAT are regulated by retinoid status; for instance, in a vitamin A-deficient state, LRAT expression is downregulated and can be induced by the administration of vitamin A or retinoic acid. nih.gov Mutations in the LRAT gene can lead to severe conditions like early-onset retinal dystrophy due to the disruption of the retinoid cycle. tandfonline.com
While LRAT is the primary enzyme for retinol esterification, other enzymes also contribute to this process. Diacylglycerol O-acyltransferase 1 (DGAT1) is one such enzyme that catalyzes the formation of retinyl esters from retinol and acyl-CoA. nih.govamegroups.org DGAT1's role in retinoid metabolism has been observed in tissues like the intestine and skin. amegroups.orguniprot.org
However, the contribution of DGAT1 to retinyl ester formation appears to be tissue-specific. Studies have shown that while DGAT1 is expressed in the liver, it does not significantly contribute to hepatic retinyl ester synthesis. nih.govamegroups.org Instead, in the liver, DGAT1 seems to influence the cellular distribution of retinoids between hepatocytes and hepatic stellate cells. nih.govamegroups.org In contrast, DGAT1 is considered the major acyl-CoA:retinol acyltransferase (ARAT) in the skin, where it is crucial for maintaining retinoid homeostasis. uniprot.org DGAT1 can also sequester retinol in its ester form, thereby regulating the local synthesis of retinoic acid. pnas.org
Intracellular Processing and Metabolic Fate of Retinyl Pivalate in in vitro and ex vivo Systems
Once this compound is absorbed into cells, it undergoes a series of metabolic transformations to become biologically active. This processing is crucial for its function and is regulated to maintain cellular retinoid balance.
As a prodrug, this compound requires enzymatic hydrolysis by epidermal esterases to release active retinol. vulcanchem.com This gradual conversion is a key feature that can potentially mitigate the irritation often associated with direct retinol application. vulcanchem.com
In Keratinocytes: Upon hydrolysis, the released retinol can modulate keratinocyte differentiation and proliferation. This is achieved through its conversion to retinoic acid, which then influences gene expression via retinoic acid receptors (RARs). vulcanchem.com Studies on human keratinocytes have shown that hydrolyzed retinol can upregulate genes that strengthen the epidermal barrier. vulcanchem.com The conversion of retinol to retinoic acid in keratinocytes is a critical step for its biological effects. mdpi.com
In Fibroblasts: Dermal fibroblasts also play an active role in retinoid metabolism. Research has demonstrated that cultured human dermal fibroblasts can convert retinol and retinal into retinoic acid. nih.gov This suggests that the dermis contributes to the metabolic activation of topically applied retinoids. nih.gov Interestingly, some studies indicate that dermal fibroblasts actively metabolize retinoic acid but not retinol, suggesting a role in regulating the amount of retinoic acid that reaches the epidermis. nih.gov The conversion of retinol to retinoic acid in fibroblasts can lead to the inhibition of matrix metalloproteinases and stimulation of collagen synthesis, although direct data on this compound is limited. vulcanchem.com
The metabolic pathway from retinyl esters to the biologically active retinoic acid involves a two-step oxidation process: retinol is first oxidized to retinaldehyde, which is then further oxidized to retinoic acid. nih.govresearchgate.net
The maintenance of appropriate retinoid levels, known as retinoid homeostasis, is a tightly controlled process at both the cellular and tissue levels. This regulation ensures a sufficient supply of active retinoids for biological functions while preventing their accumulation to toxic levels.
Cellular retinol-binding proteins (CRBPs) play a crucial role by binding to retinol, protecting it from non-specific oxidation, and channeling it to the correct metabolic enzymes for either storage or conversion to retinoic acid. tandfonline.comumaryland.edu The expression of these binding proteins and the enzymes involved in retinoid metabolism are themselves regulated by retinoid levels, creating a feedback loop. tandfonline.comnih.gov
Key enzymes in this regulatory network include:
LRAT: As previously discussed, LRAT is responsible for esterifying retinol for storage. Its activity is induced by retinoic acid, promoting storage when retinoid levels are high. tandfonline.comnih.gov
Retinol Dehydrogenases (RDHs) and Retinaldehyde Dehydrogenases (RALDHs): These enzymes are responsible for the synthesis of retinoic acid from retinol. nih.govplos.org
Cytochrome P450 enzymes (e.g., CYP26): These enzymes catabolize and eliminate excess retinoic acid, preventing its accumulation. tandfonline.comnih.gov
The interplay between these enzymes and binding proteins ensures that the synthesis, storage, and catabolism of retinoids are balanced according to the cell's or tissue's needs. For instance, in the liver, LRAT and CYP26 are coordinately regulated by all-trans-RA to control the availability of retinol and retinoic acid, respectively. nih.gov The brain has also been shown to sense retinoids and regulate whole-body vitamin A homeostasis through actions on the liver. nih.gov This intricate regulatory system highlights the body's sophisticated mechanisms for managing vitamin A metabolism.
Molecular Mechanisms of Retinoid Transport and Intracellular Trafficking
The transport of retinoids, including the retinol released from this compound, is a complex process involving specific binding proteins and receptors to facilitate movement across cellular membranes and within the aqueous environment of the cytoplasm.
Extracellular Transport:
In the circulation, retinol is primarily transported bound to retinol-binding protein 4 (RBP4). researchgate.net This complex of retinol-RBP4 can further associate with transthyretin (TTR) to prevent its filtration by the kidneys. researchgate.net While retinyl esters can be transported within chylomicrons and other lipoproteins, the primary systemic transport form of retinol is the RBP4-bound complex. nih.gov
Cellular Uptake:
The uptake of retinol from the RBP4 complex into target cells can be mediated by the membrane receptor STRA6 (stimulated by retinoic acid 6). mdpi.com STRA6 is thought to facilitate the influx of retinol across the plasma membrane. researchgate.net However, retinol can also enter cells through spontaneous diffusion, driven by a concentration gradient. mdpi.com
Intracellular Trafficking:
Once inside the cell, the hydrophobic retinol molecule requires chaperones to move through the cytoplasm. Cellular Retinol-Binding Proteins (CRBPs), particularly CRBP1 and CRBP2, play a central role in this process. doi.orgplos.org These proteins bind to retinol with high affinity, solubilizing it and directing it to specific metabolic pathways. escholarship.org
CRBPs are thought to channel retinol to enzymes involved in its metabolism. For instance, CRBP-bound retinol is a preferred substrate for LRAT, promoting its esterification for storage. nih.gov Conversely, CRBPs can also deliver retinol to enzymes that initiate its conversion to retinoic acid, the form of vitamin A that regulates gene expression. researchgate.net
The intracellular trafficking of retinoids also involves their storage in lipid droplets, which are increasingly recognized as dynamic organelles involved in lipid metabolism and signaling. nih.gov Retinyl esters, including potentially those derived from this compound, are stored within these lipid droplets, particularly in hepatic stellate cells. mdpi.com The mobilization of retinol from these stores requires the action of retinyl ester hydrolases. mdpi.com
Below is a table summarizing key proteins involved in retinoid transport and trafficking:
| Protein | Function | Location |
| Retinol-Binding Protein 4 (RBP4) | Transports retinol in the bloodstream. researchgate.net | Plasma |
| Transthyretin (TTR) | Binds to the retinol-RBP4 complex, preventing renal filtration. researchgate.net | Plasma |
| STRA6 | Membrane receptor that facilitates cellular uptake of retinol from RBP4. mdpi.com | Cell Membrane |
| Cellular Retinol-Binding Protein (CRBP) | Binds retinol intracellularly, facilitating its transport and metabolism. plos.org | Cytoplasm |
| Lecithin:retinol acyltransferase (LRAT) | Catalyzes the esterification of retinol for storage. mdpi.com | Endoplasmic Reticulum |
| Retinyl Ester Hydrolase (REH) | Catalyzes the hydrolysis of retinyl esters to release retinol. researchgate.net | Various (Endosomes, ER, Lipid Droplets) |
Advanced Analytical Methodologies for Retinyl Pivalate Research
Chromatographic Techniques for Retinyl Pivalate (B1233124) and Retinoid Analysis
Chromatography is the cornerstone for isolating retinyl pivalate from complex mixtures, a critical step before quantification and structural analysis. The choice of chromatographic method is dictated by the physicochemical properties of the analyte and the sample matrix.
High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the analysis of retinoids, including retinyl esters like this compound. jfda-online.comnih.govresearchgate.net Method development for retinyl esters often involves a reverse-phase approach, which separates compounds based on their hydrophobicity. jfda-online.comnih.gov
A typical HPLC method for a retinyl ester, such as retinyl palmitate, which is structurally similar to this compound, employs a C18 or C30 stationary phase. nih.govnih.govnih.gov C30 columns, in particular, are effective for separating the various geometric isomers of retinoids. nih.gov The mobile phase commonly consists of a mixture of organic solvents like methanol (B129727) or acetonitrile (B52724) with water. nih.govimpactfactor.org For instance, an isocratic mobile phase of methanol and water (98:2, v/v) has been successfully used for the determination of retinyl palmitate. nih.gov Gradient elution, where the mobile phase composition is changed over time, can also be employed to separate a wider range of retinoids with varying polarities in a single run. researchgate.netnih.gov
Detection is most commonly achieved using a UV-Vis detector, as retinoids possess a characteristic UV absorbance maximum around 325-360 nm. nih.govimpactfactor.orgsci-hub.se For validation, parameters such as linearity, precision, accuracy, and the limits of detection (LOD) and quantification (LOQ) are established. For example, a validated HPLC method for retinyl palmitate demonstrated a linearity range of 2 to 10 mg/100 mL, with an LOD of 0.4317 mg/100 mL and an LOQ of 1.3081 mg/100 mL. nih.gov The precision of such methods is often high, with relative standard deviation values typically below 2%. nih.gov
Table 1: Typical HPLC Method Parameters for Retinyl Ester Analysis
| Parameter | Description | Common Examples/Values | Reference |
|---|---|---|---|
| Stationary Phase (Column) | The solid support that interacts with the analytes. | Reverse-Phase: C18, C30 | nih.govnih.gov |
| Mobile Phase | The solvent that carries the sample through the column. | Methanol/Water (e.g., 98:2 v/v); Acetonitrile/Methanol (e.g., 89:11 v/v) | nih.govimpactfactor.org |
| Elution Mode | The process of passing the mobile phase through the column. | Isocratic (constant mobile phase composition) or Gradient (varying composition) | jfda-online.comresearchgate.net |
| Flow Rate | The speed at which the mobile phase moves through the column. | 1.0 - 2.0 mL/min | nih.govnih.gov |
| Detection | The method used to visualize the separated compounds. | UV-Vis Absorbance at 325 - 360 nm | nih.govimpactfactor.org |
| Internal Standard | A compound added to the sample to aid in quantification. | Retinyl acetate (B1210297) | nih.govresearchgate.net |
Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, utilizing columns with smaller particle sizes (typically under 2 µm). sigmaaldrich.comjascoinc.com This technology allows for much faster analysis times and provides superior resolution and sensitivity. jascoinc.comsci-hub.se For retinoid analysis, UHPLC is particularly advantageous for resolving complex mixtures of isomers and metabolites, which is often challenging with standard HPLC. sci-hub.senih.gov
The enhanced separation power of UHPLC, when coupled with tandem mass spectrometry (MS/MS), has enabled the detection and quantification of low-abundance retinoids in complex biological matrices like human serum. nih.govresearchgate.net For example, a UHPLC-MS/MS method was developed to measure multiple retinoic acid isomers and metabolites, achieving high sensitivity and allowing for the first-time detection of certain isomers in human serum. nih.govresearchgate.net A typical UHPLC separation of fat-soluble vitamins, including retinol (B82714) and retinyl acetate, can be achieved in under four minutes. jascoinc.com
Both normal-phase (NP) and reverse-phase (RP) chromatography are employed in retinoid analysis, with the choice depending on the specific analytical goal. nih.govnih.gov
Reverse-Phase (RP-HPLC): This is the most common mode for retinoid analysis. jfda-online.comresearchgate.net The stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is polar (e.g., mixtures of water with methanol or acetonitrile). sepscience.com RP-HPLC separates molecules based on their hydrophobicity; less polar compounds, like retinyl esters, are retained longer on the column. sepscience.com This method is versatile and effective for analyzing samples containing retinoids with a wide range of polarities. jfda-online.comresearchgate.net
Normal-Phase (NP-HPLC): In this mode, the stationary phase is polar (e.g., silica), and the mobile phase is nonpolar (e.g., hexane (B92381) or n-heptane, often with a polar modifier like isopropanol). sepscience.comsav.skresearchgate.net NP-HPLC separates compounds based on their polarity, with more polar compounds being retained longer. This technique can offer superior resolution for separating geometric isomers of retinoids that may co-elute in reverse-phase systems. nih.govsav.sk For example, an isocratic NP-HPLC method using a mobile phase of n-hexane, 2-propanol, and acetic acid has been used for the simultaneous analysis of all-trans-retinoic acid, 13-cis-retinoic acid, and retinol. sav.sk
Mass Spectrometry for Structural Elucidation and Quantification of this compound
Mass spectrometry (MS) is an indispensable tool for the analysis of this compound, providing molecular weight information and structural details that are crucial for unambiguous identification and precise quantification.
High-resolution mass spectrometry (HRMS), particularly using analyzers like the Orbitrap, offers exceptional mass accuracy and resolving power. This enables the differentiation of compounds with very similar masses and the determination of elemental compositions. For retinoid analysis, HRMS is used for the confident identification and quantification of various retinyl ester species in biological samples. nih.gov The high sensitivity of this technique allows for the characterization of retinyl esters even when present at low concentrations. nih.gov
The ionization source is a critical component of the mass spectrometer, converting the analyte molecules into gas-phase ions. The choice of ionization technique is crucial for successful retinoid analysis.
Atmospheric Pressure Chemical Ionization (APCI): APCI is a soft ionization technique that is well-suited for the analysis of relatively nonpolar compounds like retinyl esters. nih.govnih.gov In several studies comparing ionization methods for retinoids, APCI has been shown to provide a more sensitive and linear response for retinyl esters compared to ESI. nih.govnih.gov When analyzing retinyl esters with APCI-MS, a characteristic fragment ion at m/z 269 is often observed as the base peak, corresponding to the retinoid backbone after the neutral loss of the pivalic acid moiety and water. nih.gov
Electrospray Ionization (ESI): ESI is another soft ionization technique, particularly effective for polar and thermally labile molecules. thermofisher.comkuleuven.be While it can be used for retinoids, it is generally more effective for the more polar forms, such as retinoic acid, which readily forms deprotonated molecules in negative ion mode. nih.gov For less polar retinyl esters, ESI may result in less efficient ionization compared to APCI. nih.gov
Laser Desorption/Ionization Mass Spectrometry (LDI-MS): LDI-MS, particularly when combined with post-source decay (PSD) analysis, is a powerful tool for the structural elucidation of retinoids. nih.govresearchgate.net This technique can generate informative fragmentation patterns that act as a "fingerprint" for the molecule, allowing for the characterization of unknown retinoids in biological samples without relying on authentic standards. nih.govresearchgate.net
Table 2: Comparison of Advanced Ionization Techniques for Retinoid Analysis
| Ionization Technique | Principle | Applicability to this compound/Esters | Reference |
|---|---|---|---|
| Atmospheric Pressure Chemical Ionization (APCI) | Ionizes analytes in the gas phase using a corona discharge. Best for less polar compounds. | Highly suitable; often provides better sensitivity and linearity for retinyl esters than ESI. Produces a characteristic fragment ion (m/z 269). | nih.govnih.gov |
| Electrospray Ionization (ESI) | Creates ions from a liquid solution by applying a high voltage. Best for polar, ionizable compounds. | Applicable, but may be less efficient for nonpolar esters. More suitable for polar retinoids like retinoic acid. | nih.govthermofisher.com |
| Laser Desorption/Ionization Mass Spectrometry (LDI-MS) | Uses a laser to desorb and ionize analytes from a surface. Post-source decay (PSD) provides structural information. | Excellent for structural elucidation and characterization of unknown retinoid metabolites based on fragmentation patterns. | nih.govresearchgate.net |
Fragmentation Pattern Analysis for this compound Identification
Mass spectrometry is a pivotal technique for the structural elucidation and identification of retinoids, including this compound. The analysis of fragmentation patterns under mass spectrometric conditions provides a molecular fingerprint, enabling its differentiation from other related compounds. When retinyl esters are analyzed using techniques like Laser Desorption/Ionization Mass Spectrometry (LDI-MS) in positive ion mode, they typically form radical molecular ions (M•+). acs.orgacs.org
A dominant and diagnostically significant fragmentation pathway for retinyl esters is the elimination of the fatty acyl chain. acs.orgacs.org This process, an allyl cleavage, results in a uniform and abundant base peak corresponding to the retinyl cation. acs.org For any retinyl ester, this cleavage produces a characteristic fragment ion at a mass-to-charge ratio (m/z) of 269. acs.orgacs.org This m/z 269 ion represents the dehydro-retinol cation ([M+H-fatty acid-H₂O]⁺) and serves as a key identifier for the retinol backbone in a complex sample. nih.gov
In the specific case of this compound (C₂₅H₃₆O₂), which has a molecular weight of 368.55 g/mol , the mass spectrum would be expected to show the molecular ion peak (M•+) at m/z 368. Following the characteristic fragmentation pathway, the loss of the pivalic acid moiety (C₅H₁₀O₂) would lead to the formation of the diagnostic fragment at m/z 269. Another fragmentation pathway observed in some retinyl esters is the loss of carbon dioxide (CO₂) from the molecular ion, which would result in a fragment at m/z 480 for a compound like retinyl palmitate. acs.org This specific fragmentation provides additional structural information. acs.org
The unique fragmentation patterns observed in tandem mass spectrometry (MS/MS) are crucial for differentiating between structurally similar and isobaric retinoid species, ensuring accurate identification in complex biological extracts. nih.gov
Table 1: Predicted Mass Spectrometry Fragmentation for this compound
| Ion Type | Predicted m/z | Description | Reference |
|---|---|---|---|
| Molecular Ion [M]•+ | 368 | The intact this compound molecule as a radical cation. | acs.orgacs.org |
| Fragment Ion | 269 | Base peak resulting from the elimination of the pivaloyl group (allyl cleavage), characteristic of the retinyl backbone. | acs.orgacs.orgnih.gov |
Spectroscopic Methodologies for Molecular Characterization of this compound
Spectroscopic techniques are indispensable for the detailed characterization of this compound, providing insights into its electronic structure, bonding, and molecular conformation.
UV-Visible Spectroscopy and Derivative Spectrophotometry for Retinoid Derivatives
UV-Visible spectroscopy is a fundamental technique for the analysis of retinoids, owing to their conjugated polyene system which results in strong absorption in the ultraviolet region. researchgate.net All-trans-retinol and its esters, such as this compound, typically exhibit a characteristic maximum absorption wavelength (λmax) around 325 nm in ethanol (B145695). europa.euiarc.fr The high molar extinction coefficient at this wavelength allows for sensitive quantification. researchgate.net
However, in complex matrices such as cosmetic formulations or biological extracts, direct spectrophotometry can be hindered by overlapping spectra from other components and baseline shifts. scholarsresearchlibrary.comthermofisher.com Derivative spectrophotometry is an advanced technique that addresses these challenges by calculating the first, second, or higher-order derivative of the absorbance spectrum. scholarsresearchlibrary.comresearchgate.net This mathematical transformation can effectively separate overlapping signals, eliminate background interference, and enhance the resolution of spectral details. scholarsresearchlibrary.comresearchgate.net For instance, second derivative spectroscopy has been used to identify and quantify retinol in cod liver oil, a complex matrix containing multiple chromophores that interfere with direct absorbance measurements. thermofisher.com This approach improves both the selectivity and sensitivity of the analysis, making it a powerful tool for studying retinoid derivatives in intricate research samples. scholarsresearchlibrary.comthermofisher.com
Nuclear Magnetic Resonance (NMR) Spectroscopy in Retinoid Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural analysis of retinoids. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, confirming the identity and purity of the compound. researchgate.netcore.ac.uk While specific experimental spectra for this compound are not widely published, the expected chemical shifts can be accurately predicted based on extensive data available for the all-trans-retinol backbone and the pivalate functional group. lipidbank.jpnih.govchemicalbook.com
In the ¹H NMR spectrum, the protons of the polyene chain of the retinol moiety would appear in the downfield region (δ 5.5-6.7 ppm) due to the deshielding effect of the conjugated double bonds. lipidbank.jpnih.gov The methyl groups on the cyclohexene (B86901) ring and the polyene chain would produce singlets in the upfield region (δ 1.0-2.0 ppm). lipidbank.jp The pivalate group would be characterized by a sharp singlet around δ 1.2 ppm, integrating to nine protons, which is a distinctive feature of the tert-butyl group.
In the ¹³C NMR spectrum, the carbons of the conjugated system are found between δ 120-140 ppm. core.ac.uklipidbank.jp The ester carbonyl carbon of the pivalate group would have a characteristic resonance around δ 178 ppm, while the quaternary carbon and the three methyl carbons of the pivalate group would appear around δ 39 ppm and δ 27 ppm, respectively.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) | Reference |
|---|---|---|---|
| Pivalate (CH₃)₃C- | ~1.2 (s, 9H) | ~27.2 (CH₃), ~38.8 (Quaternary C) | chemicalbook.com |
| Pivalate -C=O | - | ~178.5 | lipidbank.jp |
| Retinyl -CH₂O- | ~4.8 (d, 2H) | ~61.5 | lipidbank.jp |
| Retinyl Polyene Chain Protons | 5.5 - 6.7 (m) | 120 - 140 | lipidbank.jpnih.gov |
| Retinyl Ring & Chain CH₃ | 1.0 - 2.0 (s) | 12 - 29 | lipidbank.jp |
Fourier-Transform Infrared (FT-IR) Spectroscopy for Chemical Bond Identification
Fourier-Transform Infrared (FT-IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to its ester and conjugated alkene functionalities. nih.gov The most prominent feature would be the strong C=O stretching vibration of the ester group, expected in the region of 1725-1740 cm⁻¹. The spectrum would also show a series of C=C stretching bands between 1555 and 1650 cm⁻¹ due to the conjugated polyene chain. nih.gov The presence of trans double bonds is confirmed by an absorbance band in the 955-990 cm⁻¹ region. nih.gov Other significant bands include C-O stretching vibrations for the ester linkage and various C-H stretching and bending vibrations for the aliphatic and vinylic parts of the molecule.
Table 3: Characteristic FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Reference |
|---|---|---|---|
| ~2850-3000 | C-H Stretch | Alkyl (CH₂, CH₃) | iarc.fr |
| ~1735 | C=O Stretch | Ester | nih.gov |
| ~1555-1650 | C=C Stretch | Conjugated Alkene | nih.gov |
| ~1150-1250 | C-O Stretch | Ester | nih.gov |
| ~965 | C-H Bend (Out-of-plane) | trans-Alkene | nih.gov |
Development of Robust and Sensitive Quantification Methods for this compound in Complex Research Matrices
The accurate quantification of this compound and other retinoids in complex matrices like biological tissues, plasma, and cosmetic products presents significant analytical challenges. nih.gov These challenges include the innate instability of retinoids, their lipophilicity, and interference from the sample matrix. nih.gov Consequently, robust and sensitive analytical methods are essential for reliable research findings.
High-Performance Liquid Chromatography (HPLC) is the cornerstone of retinoid analysis. springernature.com Reverse-phase HPLC coupled with UV detection at 325 nm is a widely used method for quantifying retinol and its esters. nih.govresearchgate.net Isocratic methods can offer high reproducibility, with coefficients of variation for intra-assays being less than 5%. researchgate.netnih.gov For enhanced sensitivity and specificity, especially at low concentrations, HPLC is often coupled with tandem mass spectrometry (LC-MS/MS). nih.govvitas.no This approach allows for unambiguous identification and quantification through techniques like multiple reaction monitoring. researchgate.net
A critical aspect of method development is the sample preparation stage. Due to the lipophilic nature of retinyl esters, extraction is typically performed using organic solvents like hexane, often after saponification or protein precipitation. nih.govugm.ac.id The extraction procedure must be optimized to ensure high recovery and minimize degradation. The use of an internal standard, such as retinyl acetate, is crucial to correct for variations in extraction efficiency and injection volume, thereby ensuring accuracy and precision. nih.govnih.gov The development of such methods requires careful validation, including assessment of linearity, limits of detection (LOD) and quantification (LOQ), precision, and recovery to ensure the data is reliable for research applications. researchgate.netnih.govmdpi.com
Table 4: Overview of Quantification Methods for Retinyl Esters
| Technique | Matrix Type | Key Methodological Features | Reference |
|---|---|---|---|
| HPLC-UV | Cosmetics, Tissues, Serum | Reverse-phase C18 column, UV detection at ~325 nm, use of internal standard (e.g., retinyl acetate). | nih.govresearchgate.netmdpi.com |
| LC-MS/MS | Plasma, Tissues, Cells | High-resolution mass spectrometry for specificity, atmospheric pressure chemical ionization (APCI), multiple reaction monitoring for sensitivity. | nih.govvitas.noresearchgate.netnih.gov |
| Derivative Spectrophotometry | Pharmaceuticals, Clinical Samples | Reduces matrix interference and resolves overlapping spectra without extensive sample cleanup. | scholarsresearchlibrary.comthermofisher.com |
Molecular Interactions and Theoretical Chemical Studies of Retinyl Pivalate
Computational Chemistry Approaches to Retinoid Systems
Computational chemistry serves as a vital tool in the study of retinoids, offering insights into their electronic and structural properties. openreadings.eu These theoretical calculations can provide a molecular-level understanding that complements experimental findings. openreadings.eu
Density Functional Theory (DFT) has become an essential method for studying the electronic structure of molecules. austinpublishinggroup.com It is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. globethesis.commdpi.com DFT is often used to calculate the electronic energy, electron density, and orbital energies, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). austinpublishinggroup.com For retinoids and related polyene systems, DFT has been successfully used to study their vibrational and electronic spectra. openreadings.eu The B3LYP functional combined with a 6-31G(d) basis set is a commonly employed level of theory that provides a good balance between accuracy and computational cost for such systems. researchgate.net
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that is widely used for calculating excitation energies and describing the electronic excited states of molecules. ufjf.brrsc.orgwikipedia.org This method is particularly useful for predicting UV-Vis absorption spectra. ufjf.br For retinoids like retinol (B82714) and retinal, TD-DFT calculations have been used to investigate their electronic behavior in different solvents and to understand how the environment influences their spectroscopic properties. ufjf.br The formal foundation for TD-DFT is the Runge-Gross theorem, which establishes a mapping between the time-dependent density and the time-dependent external potential. wikipedia.orgstackexchange.com
A hypothetical application of DFT to retinyl pivalate (B1233124) could yield data on its electronic properties, as illustrated in the table below.
| Property | Hypothetical Value for Retinyl Pivalate | Description |
| HOMO Energy | -5.8 eV | Energy of the highest occupied molecular orbital, related to the molecule's ability to donate electrons. |
| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital, related to the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | 4.6 eV | The energy difference between the HOMO and LUMO, which is an indicator of molecular reactivity and the energy of the lowest electronic excitation. |
| Dipole Moment | 2.5 D | A measure of the overall polarity of the molecule, arising from the distribution of partial charges. |
This table presents hypothetical data for illustrative purposes, based on typical values for similar retinoid molecules.
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational dynamics and interactions of molecules in various environments. hawaii.edu This technique is particularly valuable for understanding the behavior of molecules within complex biological systems, such as lipid membranes. nih.govrsc.org
For retinoids, MD simulations can be used to explore their orientation and dynamics within a lipid bilayer, providing insights into how these molecules partition into and interact with cell membranes. nih.gov Such simulations can reveal details about the flexibility of the retinoid, the packing of its chromophore, and its interactions with surrounding lipid and water molecules. nih.gov The large number of atoms involved in these simulations, often ranging from 50,000 to 300,000, presents a significant computational challenge. nih.gov
Modeling Molecular Interactions of this compound with Non-Biological and Biological Components
Computational modeling allows for the investigation of how this compound might interact with its environment, including solvents, lipid bilayers, and proteins.
Solvent Effects: The properties of a solvent can significantly influence the conformation and electronic spectra of retinoids. ufjf.brnih.gov Theoretical studies using models like the Polarizable Continuum Model (PCM) can predict how the dielectric constant of the solvent affects the UV-Vis absorption spectra. ufjf.br For example, studies on retinol and retinal have shown that increasing solvent polarity can lead to a red shift (bathochromic shift) in the absorption maximum. ufjf.br Such computational approaches could be applied to this compound to predict its spectroscopic behavior in different cosmetic formulations.
Lipid Bilayers: Molecular dynamics simulations are a key tool for understanding the interactions between retinoids and lipid membranes at an atomic level. nih.govrsc.org These simulations can model how a molecule like this compound would embed itself within a lipid bilayer, its preferred orientation, and its effect on membrane properties. Such studies are crucial for understanding the bioavailability and transport of retinoids across cellular barriers.
Theoretical Protein Binding: While experimental determination of protein-ligand complexes is ideal, computational docking and molecular dynamics can provide valuable predictions about binding affinities and conformations. nih.govfrontiersin.orgresearchgate.net For this compound, these methods could be used to model its interaction with retinoid-binding proteins. nih.gov By predicting the binding site and key interactions, these models can help to understand the molecular basis of its biological activity. nih.gov
| Interaction Type | Hypothetical System | Predicted Outcome |
| Solvent Effects | This compound in ethanol (B145695) vs. hexane (B92381) | A red shift in the UV-Vis absorption maximum is predicted in the more polar solvent (ethanol). |
| Lipid Bilayer | This compound in a DPPC bilayer | The molecule is predicted to orient with the pivalate group near the polar head groups of the lipids and the polyene tail in the hydrophobic core. |
| Protein Binding | This compound docked into the binding pocket of a cellular retinol-binding protein (CRBP) | The model predicts a stable binding conformation with hydrophobic interactions dominating the affinity. |
This table contains hypothetical predictions for illustrative purposes.
Theoretical Prediction of Spectroscopic Properties and Chemical Reactivity of this compound
Theoretical methods can predict various spectroscopic properties of this compound. As mentioned, TD-DFT is a powerful tool for calculating UV-Vis absorption spectra, which are dominated by the conjugated polyene chain in retinoids. ufjf.brresearchgate.net The calculated absorption maxima can be correlated with experimental data to validate the computational model. ufjf.br Vibrational spectra (Infrared and Raman) can also be calculated using methods like DFT, which can aid in the interpretation of experimental spectra by assigning vibrational modes to specific molecular motions. tandfonline.com
Chemical reactivity can be understood through the analysis of the frontier molecular orbitals (HOMO and LUMO). The energy and shape of these orbitals indicate the likely sites for electrophilic and nucleophilic attack. The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. austinpublishinggroup.com
Quantum Mechanical Studies of this compound Conformation and Energetics
Quantum mechanical calculations are fundamental to understanding the conformational preferences and energetics of molecules. youtube.com For a flexible molecule like this compound, with its polyene chain, different cis/trans isomers and rotamers are possible. nih.gov Quantum mechanics can be used to calculate the relative energies of these different conformations, identifying the most stable (lowest energy) structures. acs.org The all-trans isomer is generally the most stable conformation for retinoids due to reduced steric hindrance. nih.gov
These calculations can also determine the energy barriers for rotation around single bonds, providing insight into the molecule's flexibility. youtube.com Understanding the conformational landscape of this compound is crucial, as its shape will dictate how it interacts with biological targets like receptors and enzymes. mdpi.com Quantum chemical approaches also play a role in understanding the fundamental biology of retinoids, such as their involvement in resonance energy transfer processes. nih.govresearchgate.netnih.gov
Comparative Academic Investigations Involving Retinyl Pivalate and Other Retinoids
Comparative Enzymatic Processing and Metabolic Pathways of Various Retinyl Esters (e.g., pivalate (B1233124) vs. palmitate vs. propionate)
The biological activity of retinyl esters is intrinsically linked to their metabolic conversion to retinol (B82714) and subsequently to other active forms like retinoic acid. wikipedia.org This process is initiated by enzymatic hydrolysis, a step that is highly dependent on the structure of the ester itself. Dietary retinyl esters are typically hydrolyzed in the small intestine by enzymes such as pancreatic lipase (B570770) for short-chain esters and other hydrolases at the intestinal brush border for long-chain esters. europa.eu Following absorption, retinol is re-esterified, transported in chylomicrons, and primarily stored in the liver's stellate cells as retinyl esters, with palmitate being the most common form. europa.eufao.org Mobilization from these stores requires hydrolysis by retinyl ester hydrolases (REHs) to release retinol into circulation. nih.govmdpi.com
The enzymatic processing varies significantly between different retinyl esters, influencing their metabolic fate and bioactivity. A comparative study of retinyl propionate (B1217596) (RP) and retinyl palmitate (RPalm) in ex vivo human skin models revealed distinct metabolic profiles. nih.gov RP was found to penetrate the skin more effectively than RPalm and was primarily metabolized into retinol in the viable epidermis and dermis. nih.gov In contrast, when retinol itself was applied, it was largely re-esterified into RPalm or metabolized into an inactive retinoid, 14-hydroxy-4,14-retro-retinol (14-HRR). nih.gov This suggests that the propionate ester is more readily a substrate for hydrolytic enzymes to yield active retinol compared to the re-esterification of free retinol into the palmitate form.
The structure of the fatty acyl chain is a key determinant of substrate specificity for REHs. Studies on REH activity in the retinal pigment epithelium demonstrated a preference for the palmitate moiety among various saturated and unsaturated fatty acyl esters. nih.gov Esters with acyl chain lengths similar to palmitate showed higher rates of hydrolysis. nih.gov
While direct enzymatic studies on retinyl pivalate are not extensively documented in the provided literature, its structure—featuring a bulky pivaloyl (trimethylacetyl) group—provides a basis for scientific inference. Pivalate esters are generally known to possess enhanced stability due to the steric hindrance afforded by the tertiary butyl group, which can impede enzymatic attack. This steric bulk would likely render this compound a poorer substrate for REHs compared to less hindered, linear esters like propionate or even palmitate. Consequently, the rate of hydrolysis to yield free retinol would be expected to be slower for this compound, potentially leading to a more gradual and sustained release of the active alcohol form within tissues.
| Retinyl Ester | Ester Structure | Observed/Inferred Enzymatic Processing | Primary Metabolic Outcome in Skin Models | Reference |
|---|---|---|---|---|
| Retinyl Propionate | Short, linear chain | Readily hydrolyzed by esterases. | Higher penetration and conversion to retinol. | nih.gov |
| Retinyl Palmitate | Long, linear saturated chain | Common storage form; substrate for REHs, but less readily converted than RP in skin models. | Serves as a storage form; free retinol is often re-esterified to RPalm. | nih.govnih.gov |
| This compound | Bulky, sterically hindered | Inferred to be slowly hydrolyzed due to steric hindrance. | Expected to have a slower, more sustained release of retinol. |
Comparative Analytical Methodologies for Retinoid Ester Quantification and Separation
The analysis of retinoid esters in biological and other matrices presents challenges due to their structural similarity and lipophilic nature. High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for the separation and quantification of these compounds. springernature.comrsc.org
Reverse-phase HPLC is the most widely applied method, utilizing non-polar stationary phases (like C18 or C30) and polar mobile phases. springernature.comnih.gov The separation of different retinyl esters, which differ only in their fatty acid chain, can be achieved by carefully selecting the column and mobile phase composition. For instance, a C18 column with an acetonitrile-dichloromethane mobile phase has been successfully used to resolve retinyl palmitate from retinyl oleate. nih.gov For more complex mixtures, such as separating α-retinyl esters from their conventional counterparts, more specialized columns like C30 coupled with tandem mass spectrometry (HPLC-MS/MS) are required. nih.gov
Quantification is commonly performed using UV detectors, as retinoids exhibit strong absorbance at approximately 325 nm. rsc.orgnih.gov This method is robust and can detect retinoids at picomole levels. nih.govexlibrisgroup.com For enhanced specificity and sensitivity, especially in complex biological samples, mass spectrometry (MS) is often used as the detector. acs.org Laser desorption/ionization mass spectrometry (LDI-MS) has been employed to overcome the thermal instability of retinyl esters during analysis. acs.org
The development of a single chromatographic run to separate and quantify a wide range of retinoids, from the polar retinoic acid to the non-polar retinyl esters, is a significant goal. Gradient elution systems are often necessary to achieve this. One validated reverse-phase gradient HPLC method allows for the simultaneous detection of retinol, various retinyl esters (palmitate, stearate, oleate), tocopherols, and carotenoids within a single 26-minute run using a diode array detector for multi-wavelength analysis. rsc.org
| Technique | Column Type | Mobile Phase Example | Detection Method | Application/Notes | Reference |
|---|---|---|---|---|---|
| Reverse-Phase HPLC | C18 (5µm) | Acetonitrile-dichloromethane (80:20) | UV (325 nm) | Separates common esters like retinyl palmitate and oleate. | nih.gov |
| Reverse-Phase HPLC | C18 (3.5µm) | Water/acetonitrile (B52724)/formic acid gradient | UV (325 nm) | Quantification of total retinyl esters and retinol in biological samples. | nih.gov |
| Reverse-Phase Gradient HPLC | Not specified | Gradient system | Diode Array Detector (DAD) | Simultaneous quantification of retinol, multiple retinyl esters, tocopherols, and carotenoids. | rsc.org |
| HPLC-MS/MS | C30 | Not specified | ESI-MS/MS | Separates structurally similar α-retinyl esters from vitamin A esters. | nih.gov |
| LDI-MS | N/A (coupled with HPLC) | N/A | Time-of-Flight (TOF) MS | Overcomes thermal instability of retinyl esters during ionization. | acs.org |
Structure-Activity Relationship Studies in Non-Clinical Contexts Focused on Chemical and Biochemical Activity
The biological activity of retinoids is governed by their molecular structure, which dictates their ability to be metabolized into active forms and to interact with nuclear receptors. For many retinyl esters, their activity is a function of their conversion in vivo to retinol and subsequently to all-trans-retinoic acid (ATRA), which is the primary ligand for retinoic acid receptors (RARs). nih.govcambridge.org Therefore, the structure of the ester moiety directly influences the rate of retinol release and, consequently, the compound's bioactivity profile.
A direct comparison of retinyl esters in a non-clinical setting demonstrated that retinyl propionate (RP) treatment resulted in significantly higher activation of a retinoic acid receptor-alpha (RARα) reporter cell line compared to retinol (ROL) or retinyl palmitate (RPalm). nih.gov This indicates that the propionate ester leads to a more efficient generation of active retinoids capable of engaging with nuclear receptors than the more common palmitate ester. nih.gov
While specific SAR studies for this compound are not detailed in the provided sources, its unique structure allows for well-founded scientific postulation. The bulky pivalate group is sterically hindered, which is expected to slow the rate of enzymatic hydrolysis. This contrasts with the smaller, linear propionate ester. The slower release of retinol from this compound could translate to a different biochemical activity profile, potentially offering a more prolonged, sustained activation of retinoid signaling pathways compared to esters that are rapidly hydrolyzed. This sustained action could be advantageous in certain non-clinical contexts, distinguishing its activity from the more immediate but potentially shorter-lived effects of retinyl propionate or the storage-oriented nature of retinyl palmitate.
Stability and Degradation Pathways of this compound in Model Systems
The stability of retinoids is a critical factor in their formulation and efficacy, as they are susceptible to degradation by environmental factors such as light, heat, and oxygen. diva-portal.orgdeverauxspecialties.com The polyene side chain of the retinol molecule is the primary site of this instability.
Studies on various retinoids have elucidated common degradation pathways. Under UV irradiation, a primary degradation mechanism for retinol, retinyl acetate (B1210297), and retinyl palmitate is isomerization from the all-trans form to various cis-isomers, such as 9-cis-retinol. acs.org Following isomerization, different pathways can dominate depending on the specific molecule. For retinyl acetate and retinyl palmitate, an ionic photodissociation mechanism leading to the formation of anhydroretinol is a major degradation route. acs.org In contrast, retinol itself tends to degrade through a free-radical chain reaction. acs.org
Temperature is another significant factor. In commercial cosmetic products, retinyl esters showed a 40-100% decline in concentration after six months of storage at an accelerated temperature of 40°C. sci-hub.se Retinyl palmitate is generally considered to have higher thermal stability than free retinol, which is why it is often used in formulations. sci-hub.seeuropa.eu However, even retinyl palmitate can degrade significantly when exposed to light. sci-hub.se
For this compound, its stability profile can be inferred from its chemical structure. The ester linkage in this compound is sterically protected by the bulky tertiary butyl group. This structural feature is known to enhance the chemical stability of the ester bond against hydrolysis. Therefore, this compound is expected to be more resistant to hydrolytic degradation compared to less hindered esters like retinyl acetate or retinyl propionate. However, it would remain susceptible to degradation pathways that affect the polyene chain, such as light-induced isomerization and oxidation, which are common to all retinoids. deverauxspecialties.comacs.org
| Compound | Degradation Factor | Primary Degradation Pathway/Products | Reference |
|---|---|---|---|
| Retinol | UV Light, Heat, Oxygen | Isomerization (e.g., to 9-cis-retinol), Free radical chain reaction. | acs.org |
| Retinyl Acetate | UV Light, Heat | Isomerization, Ionic photodissociation to anhydroretinol. | acs.orgimpactfactor.org |
| Retinyl Palmitate | UV Light, Heat | Isomerization, Ionic photodissociation to anhydroretinol. More thermally stable than retinol but still light-sensitive. | acs.orgsci-hub.se |
| This compound | Light, Heat, Hydrolytic Conditions | (Inferred) Expected to be susceptible to isomerization and oxidation. Expected to have enhanced stability against hydrolysis due to steric hindrance. |
Emerging Research Avenues and Methodological Advancements for Retinyl Pivalate
Novel Synthetic Routes for Retinyl Pivalate (B1233124) and Analogues
The synthesis of retinyl pivalate and its analogues is evolving beyond traditional esterification methods, with researchers exploring more efficient, selective, and environmentally benign strategies. These novel routes aim to improve yield, purity, and scalability, while also enabling the creation of new analogues with tailored properties.
One promising approach is the use of chemo-enzymatic methods. nih.gov This strategy combines the precision of enzymatic catalysis with the versatility of chemical synthesis. For instance, a two-step process can be envisioned where retinyl acetate (B1210297) is first hydrolyzed to retinol (B82714) using a chemical catalyst, followed by an enzymatic esterification with pivalic acid catalyzed by an immobilized lipase (B570770). nih.gov This method offers high specificity and can be performed under mild reaction conditions, minimizing the degradation of the sensitive retinoid structure. nih.gov
Another area of exploration is the development of solvent-free synthesis conditions. Traditional methods often rely on organic solvents that can be hazardous and difficult to remove completely from the final product. Catalyst-free pivaloylation of alcohols under solvent-free conditions has been shown to be a simple and efficient protocol, offering short reaction times and high yields. organic-chemistry.org Adapting such methods for the synthesis of this compound could offer a greener and more cost-effective manufacturing process.
Furthermore, the synthesis of novel retinoid derivatives through hybridization is an active area of research. benthamscience.comresearchgate.net This involves creating hybrid molecules that combine the structural features of a retinoid with another pharmacologically active compound. While not directly synthesizing this compound, these methodologies for creating complex retinoid structures could be adapted to produce novel analogues of this compound with unique chemical characteristics. benthamscience.comresearchgate.net
The following table summarizes some of the key aspects of these novel synthetic approaches:
| Synthetic Approach | Key Features | Potential Advantages for this compound Synthesis |
| Chemo-enzymatic Synthesis | Combination of chemical and enzymatic steps. nih.gov | High specificity, mild reaction conditions, improved yield and purity. nih.gov |
| Solvent-Free Synthesis | Reactions conducted without the use of organic solvents. organic-chemistry.org | Environmentally friendly, reduced cost, simplified purification. organic-chemistry.org |
| Hybridization Strategies | Creation of hybrid molecules combining retinoid and other active moieties. benthamscience.comresearchgate.net | Potential for novel analogues with unique chemical properties. benthamscience.comresearchgate.net |
Advanced Analytical Techniques for Trace Analysis in Complex in vitro Biological Systems
The accurate quantification of this compound at trace levels within complex biological matrices, such as cell cultures, is crucial for understanding its metabolic fate and mechanism of action in in vitro studies. nih.govnih.govuky.edu The inherent instability and lipophilicity of retinoids present significant analytical challenges. nih.govnih.govuky.edu To address these, researchers are employing a range of advanced analytical techniques.
High-performance liquid chromatography (HPLC) coupled with UV detection has been a standard method for retinoid analysis. nih.govnih.gov However, for trace analysis in complex matrices, more sensitive and specific methods are required. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful tool for the quantification of retinoids and their metabolites. nih.govnih.govuky.eduthermofisher.com This technique offers high sensitivity and selectivity, allowing for the detection of sub-ng/mL levels of retinoids in biological samples. thermofisher.com
The successful bioanalysis of this compound is also dependent on effective sample preparation to extract the compound from the biological matrix and remove interfering substances. nih.govnih.govuky.edu Liquid-liquid extraction is a commonly recommended method for the majority of tissues. nih.gov All extraction steps should be performed under yellow light to prevent light-induced degradation of the retinoid. nih.govnih.gov
Furthermore, the development of novel chromatographic methods is ongoing. For instance, the use of differential mobility spectrometry (DMS) coupled with LC-MS can provide an additional level of selectivity, helping to resolve the target analyte from co-eluting matrix interferences. sciex.com This can be particularly useful for the analysis of complex biological samples where the concentration of this compound is very low. sciex.com
The table below highlights some advanced analytical techniques and their applications in retinoid analysis:
| Analytical Technique | Principle | Application for this compound Analysis |
| HPLC-UV | Separation by liquid chromatography and detection by UV absorbance. nih.govnih.gov | Routine quantification, but may lack sensitivity for trace analysis. nih.gov |
| LC-MS/MS | Separation by liquid chromatography followed by mass spectrometric detection. nih.govnih.govuky.eduthermofisher.com | High sensitivity and specificity for trace-level quantification in complex matrices. thermofisher.com |
| Differential Mobility Spectrometry (DMS) | Separation of ions based on their mobility in an electric field. sciex.com | Enhanced selectivity to reduce matrix interference in LC-MS analysis. sciex.com |
| ¹H-NMR Spectroscopy | Analysis based on the magnetic properties of hydrogen nuclei. researchgate.net | Quantitative analysis without the need for chromatographic purification or saponification in some applications. researchgate.net |
Integration of Computational and Experimental Approaches in Retinoid Research
The integration of computational modeling and experimental studies is becoming increasingly valuable in retinoid research. mdpi.com This synergistic approach can provide deeper insights into the structure-activity relationships, molecular interactions, and physicochemical properties of compounds like this compound.
Computational techniques, such as molecular docking and molecular dynamics simulations, can be used to predict the binding affinity of this compound to various proteins, such as cellular retinol-binding proteins (CRBPs) and nuclear receptors. researchgate.net These in silico studies can help to identify potential molecular targets and guide the design of new analogues with enhanced biological activity. researchgate.net For example, computational methods have been used to reconstruct and validate the 3D atomic structure of retinol saturase (RetSat) and to identify its cofactor and substrate binding sites. researchgate.net
Experimental validation of these computational predictions is crucial. In vitro binding assays and functional assays can be used to confirm the interactions predicted by molecular modeling. For instance, after predicting the binding of a retinoid to a specific receptor using computational tools, the actual binding can be measured experimentally.
This integrated approach can accelerate the research and development process by prioritizing the synthesis and testing of the most promising compounds. mdpi.com It allows for a more rational design of experiments and a more comprehensive understanding of the molecular mechanisms underlying the activity of this compound.
The following table outlines the roles of computational and experimental approaches in retinoid research:
| Approach | Methods | Contribution to this compound Research |
| Computational | Molecular Docking, Molecular Dynamics Simulations. researchgate.net | Prediction of protein binding, identification of potential molecular targets, guidance for analogue design. researchgate.net |
| Experimental | In vitro Binding Assays, Functional Assays. | Validation of computational predictions, determination of biological activity. |
| Integrated | Combination of in silico and in vitro studies. mdpi.com | Accelerated research, rational experimental design, comprehensive understanding of molecular mechanisms. mdpi.com |
Exploration of Pivalate Ester Chemistry in Novel Retinoid Prodrug Concepts (focused on chemical design, not clinical application)
The concept of prodrugs, which are inactive compounds that are converted to the active drug in vivo, is a well-established strategy in drug design. nih.govnih.gov The pivalate ester moiety of this compound offers interesting possibilities for the design of novel retinoid prodrugs. The chemical design of such prodrugs focuses on optimizing the physicochemical properties of the parent retinoid.
Pivalate esters are known to be relatively stable and can be designed to be cleaved by esterases present in the body, releasing the active retinoid. nih.gov The bulky pivaloyl group can increase the lipophilicity of the retinoid, which can influence its absorption and distribution characteristics. orientjchem.org The design of a tripartite prodrug, which includes a spacer or linker between the drug and the promoiety, is a strategy that can be employed to modulate the stability and release kinetics of the active compound. orientjchem.org
In the context of retinoid prodrugs, the pivalate group could be part of a "mutual prodrug" design. acs.org A mutual prodrug is a carrier-linked prodrug where the carrier is another pharmacologically active compound. acs.org For instance, a molecule could be synthesized where a retinoid is linked to another active molecule via a pivaloyloxymethyl linker. The design of such molecules requires careful consideration of the chemical linkage to ensure that both active components are released upon cleavage.
The chemical design of these novel retinoid prodrugs would involve exploring different linkers and promoieties to fine-tune the release profile of the active retinoid. The goal is to create a molecule with optimized chemical stability and release characteristics, independent of its potential therapeutic application.
The table below presents some key chemical design concepts for pivalate-based retinoid prodrugs:
| Prodrug Design Concept | Chemical Design Focus | Potential Chemical Outcome |
| Bipartite Prodrug | Direct esterification of the retinoid with pivalic acid. | Increased lipophilicity and altered stability compared to the parent retinoid. orientjchem.org |
| Tripartite Prodrug | Incorporation of a linker between the retinoid and the pivalate moiety. orientjchem.org | Modulation of the rate of cleavage and release of the active retinoid. orientjchem.org |
| Mutual Prodrug | Linking a retinoid to another active molecule via a pivalate-containing linker. acs.org | Creation of a single chemical entity that releases two active compounds. acs.org |
Q & A
(Basic) What are the critical physicochemical properties of Retinyl Pivalate that researchers must characterize in preclinical studies?
Answer: Key properties include solubility (in aqueous and lipid matrices), photostability under experimental lighting conditions, and thermal degradation kinetics. Methodologically:
- Use high-performance liquid chromatography (HPLC) with UV detection to quantify degradation products under controlled temperature and light exposure .
- Apply the PICOT framework to define experimental variables: P (e.g., cell lines or animal models), I (this compound exposure), C (control groups), O (degradation rate), and T (timeframe) .
(Advanced) How can researchers resolve contradictions in reported metabolic pathways of this compound across different in vivo models?
Answer: Systematic approaches include:
- Comparative meta-analysis : Pool data from studies using standardized assays (e.g., LC-MS/MS) and apply statistical tools (e.g., random-effects models) to account for interspecies variability .
- Mechanistic validation : Use isotopic labeling (e.g., ¹⁴C-Retinyl Pivalate) to trace metabolites in controlled hepatocyte cultures, ensuring protocols are FAIR (Findable, Accessible, Interoperable, Reusable) .
- Address confounding variables (e.g., diet, genetic background) through rigorous inclusion/exclusion criteria documentation .
(Basic) What frameworks are recommended for formulating hypothesis-driven research questions on this compound’s biological activity?
Answer:
- PICOT : Define P opulation (e.g., specific cell types), I ntervention (dose/concentration), C omparison (e.g., retinol vs. This compound), O utcome (e.g., gene expression changes), and T ime (exposure duration) .
- FINER criteria : Ensure questions are F easible (resource-aware), I nteresting (mechanistically novel), N ovel (address literature gaps), E thical (e.g., animal use justification), and R elevant (therapeutic potential) .
(Advanced) How should researchers design a longitudinal study to assess this compound’s chronic toxicity while minimizing bias?
Answer:
- Blinding : Mask treatment groups from personnel during data collection and analysis .
- Data triangulation : Combine histopathology, serum biomarkers, and behavioral outcomes to strengthen validity .
- Pre-registration : Document hypotheses, methods, and analysis plans in repositories like Open Science Framework to avoid post-hoc bias .
(Basic) What methodological steps ensure reproducibility in synthesizing this compound for experimental use?
Answer:
- Document synthesis protocols in detail, including solvent purity, reaction temperature, and purification steps (e.g., column chromatography gradients) .
- Share raw NMR and mass spectrometry data in supplementary materials or public repositories (e.g., Zenodo) to enable verification .
(Advanced) How can computational models complement experimental studies of this compound’s receptor-binding kinetics?
Answer:
- Molecular docking : Use software like AutoDock Vina to predict binding affinities to retinoic acid receptors (RARs), validated with surface plasmon resonance (SPR) assays .
- Machine learning : Train models on existing retinoid datasets to predict this compound’s off-target interactions, ensuring transparency in algorithm selection and hyperparameters .
(Basic) What are common pitfalls in interpreting this compound’s dose-response relationships, and how can they be mitigated?
Answer:
- Pitfall : Ignoring non-linear kinetics at high doses.
- Mitigation : Use Hill equation modeling and validate with multiple concentration ranges .
- Control : Include vehicle-only groups to distinguish compound-specific effects from solvent toxicity .
(Advanced) What strategies are effective for reconciling discrepancies between in vitro and in vivo efficacy data for this compound?
Answer:
- Pharmacokinetic profiling : Measure bioavailability, tissue distribution, and metabolite accumulation using radiolabeled compounds .
- 3D cell cultures : Compare 2D monolayers with organoid models to better mimic in vivo microenvironments .
(Basic) How should researchers select appropriate analytical techniques for quantifying this compound in biological matrices?
Answer:
- Lipid-rich matrices : Use liquid-liquid extraction followed by LC-MS/MS to enhance sensitivity and specificity .
- Validation : Adhere to ICH guidelines for linearity, precision, and recovery rates in method validation .
(Advanced) How can ethical and practical considerations (FINER criteria) shape the scope of clinical trials involving this compound?
Answer:
- Feasibility : Conduct pilot studies to estimate recruitment rates and logistical challenges .
- Ethical : Justify human exposure levels based on preclinical NOAEL (No Observed Adverse Effect Level) data .
- Novelty : Focus on understudied populations (e.g., genetic polymorphisms affecting retinoid metabolism) .
(Basic) What are best practices for documenting and archiving this compound research data to meet FAIR principles?
Answer:
- Metadata : Include experimental conditions, instrument settings, and raw data file descriptions .
- Repositories : Use discipline-specific platforms (e.g., ChEMBL for chemical data) with persistent identifiers (DOIs) .
(Advanced) How can peer reviewers critically assess the validity of this compound studies during manuscript evaluation?
Answer: Reviewers should:
- Verify statistical methods (e.g., appropriateness of ANOVA for dose-response data) .
- Scrutinize supplementary materials for raw chromatograms, spectra, and negative results omitted from main texts .
- Check adherence to community standards (e.g., MIAME for microarray data) .
(Basic) What role does literature review play in identifying gaps in this compound research?
Answer:
- Systematic reviews : Use PRISMA guidelines to map existing studies and highlight mechanistic or translational gaps .
- Citation analysis : Tools like CiteSpace can visualize emerging trends (e.g., this compound in dermatology vs. oncology) .
(Advanced) How should researchers address batch-to-batch variability in this compound samples during multi-institutional studies?
Answer:
- Standardized synthesis protocols : Collaborate with certified labs to ensure uniformity .
- Inter-laboratory validation : Circulate reference samples for cross-lab QC testing using blinded analysis .
(Basic) What are the key considerations for selecting animal models to study this compound’s therapeutic effects?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
